molecular formula C11H22N2O3 B13564507 (S)-2-((R)-2-Amino-4-methylpentanamido)-3-methylbutanoic acid

(S)-2-((R)-2-Amino-4-methylpentanamido)-3-methylbutanoic acid

Cat. No.: B13564507
M. Wt: 230.30 g/mol
InChI Key: MDSUKZSLOATHMH-BDAKNGLRSA-N
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Description

(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structural configuration, which includes an amino group and a methyl group attached to a butanoic acid backbone. Its stereochemistry is defined by the (2S) and (2R) designations, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of amino acids as starting materials. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, often utilizing automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens, alkylating agents, and appropriate solvents under controlled temperature.

Major Products Formed

Scientific Research Applications

(2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Plays a role in understanding protein structure and function due to its amino acid-like structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m1/s1

InChI Key

MDSUKZSLOATHMH-BDAKNGLRSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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